

# N,4-dimethylpyridin-3-amine CAS number 77862-24-9

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## Compound of Interest

Compound Name: **N,4-dimethylpyridin-3-amine**

Cat. No.: **B1591039**

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An In-Depth Technical Guide to **N,4-dimethylpyridin-3-amine** (CAS: 77862-24-9)

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **N,4-dimethylpyridin-3-amine**, a substituted pyridine derivative of increasing interest in synthetic chemistry and pharmaceutical research. As a Senior Application Scientist, my objective is to synthesize the available technical data with practical, field-proven insights, moving beyond a simple recitation of facts to explain the causality behind its properties and applications. This guide is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound.

## Core Compound Profile and Physicochemical Properties

**N,4-dimethylpyridin-3-amine** (CAS: 77862-24-9) is an aromatic amine with a molecular formula of C<sub>7</sub>H<sub>10</sub>N<sub>2</sub>.<sup>[1]</sup> Its structure, featuring a dimethylamino group at the 3-position and a methyl group at the 4-position of a pyridine ring, imparts a unique combination of basicity, nucleophilicity, and steric hindrance that defines its chemical behavior.

The molecule's physical state is typically a liquid, and it is characterized by a high boiling point and moderate density.<sup>[2][3]</sup> These properties are critical for designing reaction conditions, particularly concerning solvent selection and purification methods such as distillation.

Table 1: Physicochemical Properties of **N,4-dimethylpyridin-3-amine**

Property	Value	Source
CAS Number	77862-24-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>10</sub> N <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	122.17 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Physical Form	Liquid	<a href="#">[3]</a>
Boiling Point	237.125 °C	<a href="#">[2]</a>
Density	1.032 g/cm <sup>3</sup>	<a href="#">[2]</a>
Flash Point	97.21 °C	<a href="#">[2]</a>
Refractive Index	1.569	<a href="#">[2]</a>
InChI Key	HJDXNIYRGXNPCP-UHFFFAOYSA-N	<a href="#">[3]</a> <a href="#">[4]</a>

## Synthesis and Purification Strategies

The synthesis of substituted aminopyridines like **N,4-dimethylpyridin-3-amine** often relies on nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed cross-coupling. A prevalent and logical approach involves the reaction of a suitable halopyridine with dimethylamine.

## Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol is a well-established and reliable method for the synthesis of aminopyridines. The choice of a chloro- or bromo-substituted pyridine is a balance between reactivity and the cost of starting materials.

### Step 1: Reaction Setup

- In a sealed reaction vessel rated for high pressure, combine 3-chloro-4-methylpyridine (1.0 eq), dimethylamine (2.0-3.0 eq, typically as a solution in THF or ethanol), and a suitable base

such as potassium carbonate (1.5 eq).

- Add a high-boiling point polar aprotic solvent like DMSO or NMP to facilitate the reaction.

#### Step 2: Reaction Execution

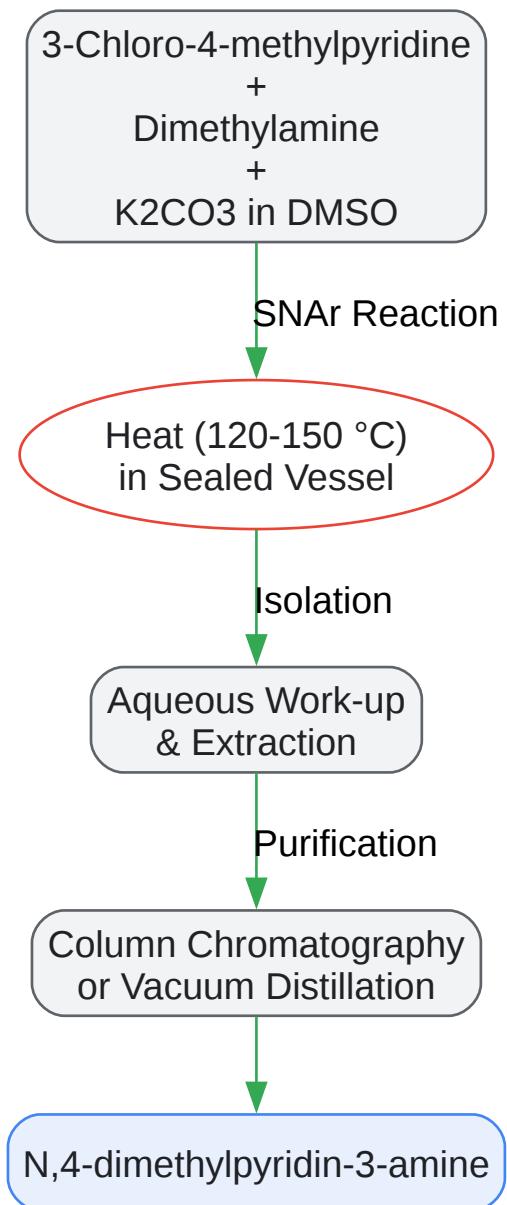
- Seal the vessel and heat the mixture to 120-150 °C. The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack on the electron-rich pyridine ring.
- Monitor the reaction progress using TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

#### Step 3: Work-up and Isolation

- Cool the reaction mixture to room temperature.
- Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

#### Step 4: Purification

- The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Alternatively, for larger scales, vacuum distillation can be employed, leveraging the compound's high boiling point.



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Caption: Proposed workflow for the synthesis of **N,4-dimethylpyridin-3-amine**.

## Reactivity and Mechanistic Considerations

The chemical reactivity of **N,4-dimethylpyridin-3-amine** is governed by the interplay between the pyridine ring nitrogen and the exocyclic dimethylamino group.

- Basicity: Like most amines, this compound is basic. The lone pair on the dimethylamino nitrogen can participate in resonance with the pyridine ring, which can influence the basicity

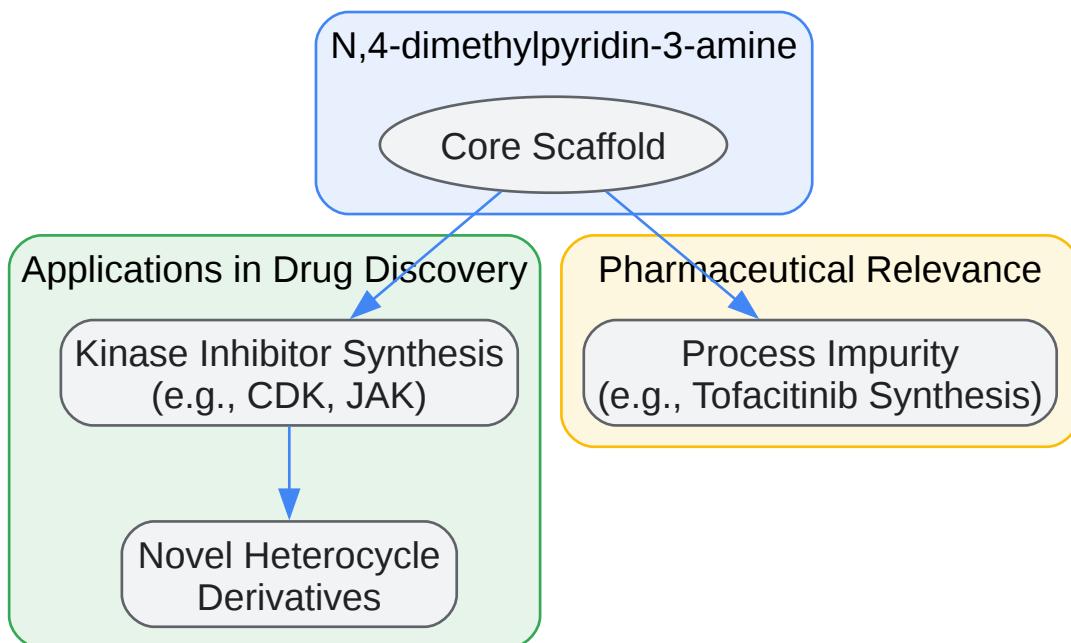
of the ring nitrogen. Generally, aminopyridines are stronger bases than pyridine itself.[5]

- Nucleophilicity: The dimethylamino group is a potent nucleophile, though its reactivity can be sterically hindered by the adjacent methyl group at the 4-position. This compound can participate in reactions such as alkylation and acylation.
- Analogy to DMAP (4-Dimethylaminopyridine): While structurally different, a comparison to the well-known catalyst DMAP (CAS 1122-58-3) is instructive.[6][7] DMAP's high catalytic activity in acylation reactions stems from the formation of a highly reactive acetylpyridinium intermediate, stabilized by resonance involving the dimethylamino group.[6] **N,4-dimethylpyridin-3-amine** can be expected to form similar activated intermediates, although its catalytic efficacy may be modulated by the different substitution pattern.

## Potential Biological Activity and Applications in Drug Discovery

While extensive biological data for **N,4-dimethylpyridin-3-amine** itself is limited, its structural motifs are present in pharmacologically active molecules. This makes it a valuable scaffold and building block for medicinal chemistry.

- Intermediate for Kinase Inhibitors: The aminopyridine core is a common feature in many kinase inhibitors. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is implicated in cancer.[8] The subject compound serves as a potential starting material for libraries of such inhibitors.
- Tofacitinib Impurity: **N,4-dimethylpyridin-3-amine** has been identified as an impurity related to the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases.[9] This underscores its relevance in pharmaceutical manufacturing and quality control, as impurities must be carefully characterized and controlled.
- General Research Chemical: The compound is widely listed as a research chemical, indicating its utility as a versatile building block in the synthesis of complex organic molecules and novel drug candidates.[1][10]



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Caption: The role of **N,4-dimethylpyridin-3-amine** in pharmaceutical research.

## Analytical Methodologies for Characterization

Robust analytical methods are crucial for confirming the identity, purity, and stability of **N,4-dimethylpyridin-3-amine**. A multi-technique approach is standard practice.

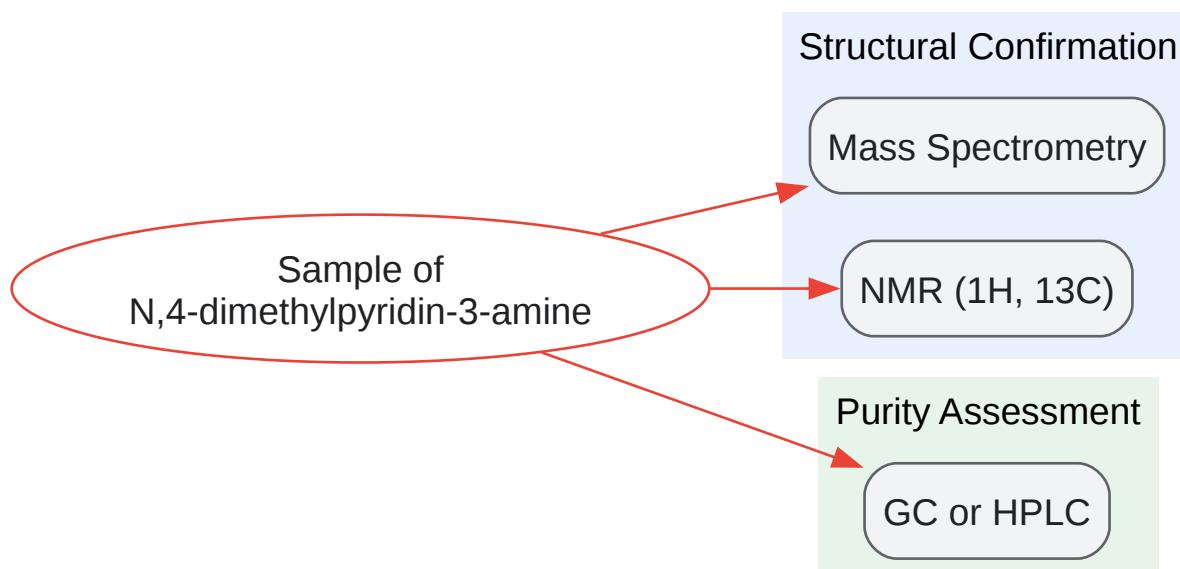
### 1. Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are primary tools for structural confirmation. Expected  $^1\text{H}$  NMR signals would include distinct singlets for the two methyl groups, and characteristic aromatic protons on the pyridine ring.[11][12]
- Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight. The predicted monoisotopic mass is 122.0844 Da.[13]
- Infrared (IR) Spectroscopy: Can identify functional groups, such as C-N stretches and aromatic C-H bonds.

### 2. Chromatographic Purity Assessment:

- Gas Chromatography (GC): Given its volatility and thermal stability, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is an excellent method for assessing purity and identifying volatile impurities.
- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is also suitable for purity analysis, particularly for non-volatile impurities or reaction monitoring.

Developing a robust analytical method for amines requires careful consideration of experimental conditions, as basic compounds can interact with the analytical system.[\[14\]](#)[\[15\]](#) [\[16\]](#) For GC, specialized columns may be needed to prevent peak tailing. For HPLC, mobile phase modifiers (e.g., triethylamine) or buffered mobile phases are often used.



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Caption: Standard analytical workflow for compound characterization.

## Safety, Handling, and Storage

Proper handling of **N,4-dimethylpyridin-3-amine** is essential due to its potential hazards. The Globally Harmonized System (GHS) classifications indicate it is a hazardous substance.

Table 2: GHS Hazard and Precautionary Information

Category	Code	Statement	Source
Pictogram	GHS07 (Exclamation Mark)	[3]	
Signal Word	Warning	[3][4]	
Hazard Statements	H302	Harmful if swallowed.	[3][4]
H315	Causes skin irritation.	[3][4]	
H319	Causes serious eye irritation.	[3][4]	
H335	May cause respiratory irritation.	[3][4]	
Precautionary Statements	P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	[3][17]
P280	Wear protective gloves/protective clothing/eye protection/face protection.	[17]	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[17]	

## Handling and Storage Protocol:

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[18]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[17][18]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Some suppliers recommend refrigeration.[3]
- Incompatibilities: Avoid contact with strong oxidizing agents.[19]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal facility.[17]

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